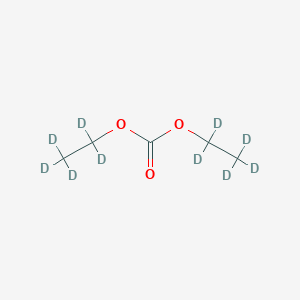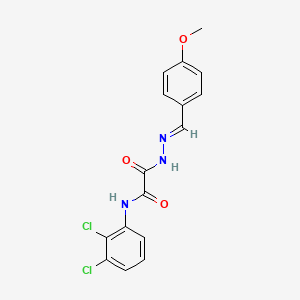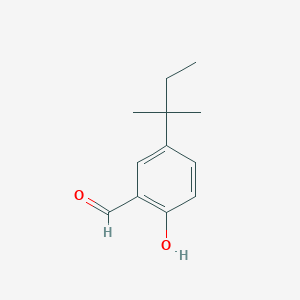![molecular formula C22H19BrN4O B12054315 6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and includes functional groups such as amino, bromo, and carbonitrile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde, a malononitrile, and a hydrazine derivative, followed by cyclization to form the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromo group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromo group.
Wissenschaftliche Forschungsanwendungen
6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-AMINO-4-(3-BR-PH)-3-METHYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(3-BR-PH)-3-TERT-BUTYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
Uniqueness
Compared to similar compounds, 6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE stands out due to its specific functional groups and structural configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H19BrN4O |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
6-amino-4-(3-bromophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19BrN4O/c1-2-7-18-20-19(14-8-6-9-15(23)12-14)17(13-24)21(25)28-22(20)27(26-18)16-10-4-3-5-11-16/h3-6,8-12,19H,2,7,25H2,1H3 |
InChI-Schlüssel |
FIXSJQLXGYKGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12054239.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)


![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)



![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)

![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
